1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea
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Overview
Description
1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound with the molecular formula C12H15FN2S It is a thiourea derivative, characterized by the presence of a cyclopropyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 2-(4-fluorophenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the cyclopropyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-3-[2-(4-chlorophenyl)ethyl]thiourea
- 1-Cyclopropyl-3-[2-(4-bromophenyl)ethyl]thiourea
- 1-Cyclopropyl-3-[2-(4-methylphenyl)ethyl]thiourea
Uniqueness
1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea is a thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented as follows:
Where the key structural features include a cyclopropyl group, a fluorophenyl moiety, and a thiourea functional group.
1. Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated for its efficacy against various cancer cell lines.
- Case Study : A study reported that thiourea derivatives showed IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. The compound’s mechanism involves targeting pathways related to angiogenesis and cancer cell signaling .
2. Antibacterial Activity
The antibacterial efficacy of thiourea derivatives has been documented extensively.
- Research Findings : The compound demonstrated activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
---|---|---|---|
E. faecalis | 40 | 29 | |
P. aeruginosa | 50 | 24 | |
K. pneumoniae | 45 | 30 |
3. Antioxidant Activity
The antioxidant potential of thiourea derivatives is attributed to their ability to scavenge free radicals.
- Experimental Data : In vitro assays showed that the compound had an IC50 value of approximately 52 µg/mL against ABTS free radicals, indicating strong antioxidant activity .
The biological activities of this compound can be attributed to several mechanisms:
- Anticancer Mechanism : Inhibition of specific molecular pathways involved in tumor growth and metastasis.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.
- Antioxidant Mechanism : Neutralization of reactive oxygen species (ROS), thereby reducing oxidative stress.
Properties
IUPAC Name |
1-cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c13-10-3-1-9(2-4-10)7-8-14-12(16)15-11-5-6-11/h1-4,11H,5-8H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVLMMEYIIVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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